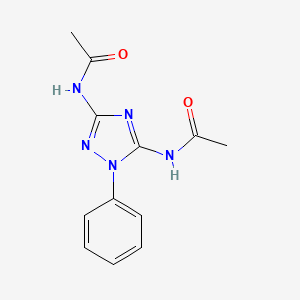

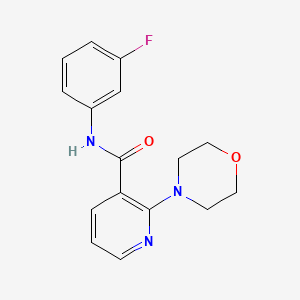

N,N'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazole compounds are important organic systems with excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .

Synthesis Analysis

The synthesis of triazole compounds often involves reactions that lead to the formation of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The important photophysical nature of triazole compounds is the transformation between the enol and keto forms after excited-state proton transfer . This process is explored using electronic structure calculations and non-adiabatic dynamics simulations .Physical And Chemical Properties Analysis

Triazole compounds are known for their excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics .Applications De Recherche Scientifique

Drug Discovery

The triazole ring is a common motif in pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. N,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide can be utilized in drug discovery, particularly in the design of new therapeutic agents. Its structural similarity to biologically active peptides allows it to interact with enzymes and receptors, potentially leading to novel treatments for various diseases .

Organic Synthesis

In organic chemistry, triazole derivatives serve as versatile intermediates. They can participate in multiple types of chemical reactions, making them valuable for constructing complex organic molecules. This compound, with its stable triazole core, can be used to synthesize a wide array of organic compounds, potentially leading to new materials or drugs .

Polymer Chemistry

Triazoles are known for their thermal stability and resistance to hydrolysis, oxidation, and reduction. These properties make N,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide suitable for incorporation into polymers, enhancing their durability and performance in extreme conditions .

Supramolecular Chemistry

The ability of triazoles to form hydrogen bonds and interact with other molecules through dipole-dipole interactions makes them ideal for supramolecular assemblies. This compound could be used to create molecular containers, switches, or sensors that operate on a molecular level .

Bioconjugation and Chemical Biology

Bioconjugation involves attaching a biomolecule to another molecule or surface. Triazole derivatives, including N,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide , can be used for bioconjugation, linking drugs to targeting moieties or creating probes for biological research .

Fluorescent Imaging

The triazole core can be modified to exhibit fluorescent properties, making it useful in imaging techniques. This compound could be engineered to act as a fluorescent tag for biomolecules, aiding in the visualization of cellular processes .

Materials Science

Due to their robustness and versatility, triazole derivatives are used in materials scienceN,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide could contribute to the development of new materials with specific properties, such as enhanced conductivity or strength .

Antiviral Agents

Research has shown that triazole derivatives can be effective antiviral agents. The structural flexibility and ability to form non-covalent bonds with viral enzymes or receptors make this compound a candidate for antiviral drug development .

Mécanisme D'action

Target of Action

Triazole compounds, such as N,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide, are important organic systems with excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . Two S1/S0 conical intersections with distinct proton transfer (ESIPT-I and ESIPT-II) involved were obtained . The ESIPT-I reaction was more favorable to occur than the ESIPT-II process .

Biochemical Pathways

The associated two-dimensional S1 minimum-energy potential energy surface indicated that the dynamical roles of these two S1/S0 conical intersections in the S1 excited-state decay were quite different . The whole trajectories decay to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process .

Pharmacokinetics

The esipt-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission , which might impact its bioavailability.

Result of Action

The ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission . These results and ESIPT mechanisms are helpful for understanding the decay pathways of similar systems .

Action Environment

The esipt-i reaction was more favorable to occur than the esipt-ii process , suggesting that the environment might influence the compound’s action, efficacy, and stability.

Orientations Futures

The future directions for research on triazole compounds could involve further exploration of their synthesis methods, mechanisms of action, and applications in various fields. Their excellent electronic properties and diagnostic potential in the fields of organic electronics and organic photovoltaics make them a promising area of study .

Propriétés

IUPAC Name |

N-(5-acetamido-1-phenyl-1,2,4-triazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-8(18)13-11-15-12(14-9(2)19)17(16-11)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQVULXMOINQPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C(=N1)NC(=O)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diacetylamino-1-phenyl-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)

![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)

![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)